4-(Methylthio)-6-oxo-1-(((4-vinylphenyl)amino)methyl)-1,6-dihydropyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylthio)-6-oxo-1-(((4-vinylphenyl)amino)methyl)-1,6-dihydropyrimidine-5-carbonitrile is a complex organic compound with a unique structure that includes a pyrimidine ring, a vinylphenyl group, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)-6-oxo-1-(((4-vinylphenyl)amino)methyl)-1,6-dihydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with a thiourea derivative, followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)-6-oxo-1-(((4-vinylphenyl)amino)methyl)-1,6-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The vinyl group can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the carbonyl group produces alcohols.
Scientific Research Applications
4-(Methylthio)-6-oxo-1-(((4-vinylphenyl)amino)methyl)-1,6-dihydropyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which 4-(Methylthio)-6-oxo-1-(((4-vinylphenyl)amino)methyl)-1,6-dihydropyrimidine-5-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The vinylphenyl group can engage in π-π interactions, while the pyrimidine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylthio)-6-oxo-1-(((4-phenyl)amino)methyl)-1,6-dihydropyrimidine-5-carbonitrile
- 4-(Methylthio)-6-oxo-1-(((4-ethylphenyl)amino)methyl)-1,6-dihydropyrimidine-5-carbonitrile
Uniqueness
The presence of the vinyl group in 4-(Methylthio)-6-oxo-1-(((4-vinylphenyl)amino)methyl)-1,6-dihydropyrimidine-5-carbonitrile distinguishes it from similar compounds, providing unique reactivity and potential for diverse applications. This vinyl group allows for additional functionalization and interactions that are not possible with other
Properties
IUPAC Name |
1-[(4-ethenylanilino)methyl]-4-methylsulfanyl-6-oxopyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-3-11-4-6-12(7-5-11)17-9-19-10-18-14(21-2)13(8-16)15(19)20/h3-7,10,17H,1,9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTONPYSGYTJCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=O)N(C=N1)CNC2=CC=C(C=C2)C=C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.